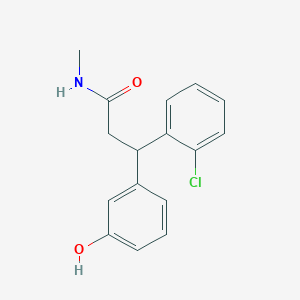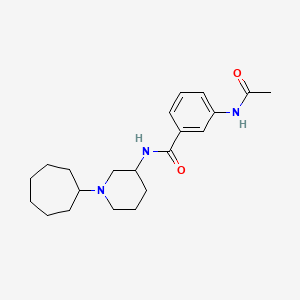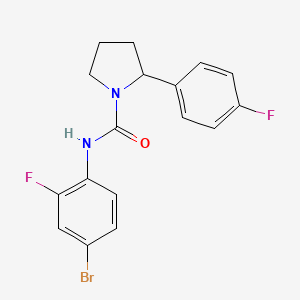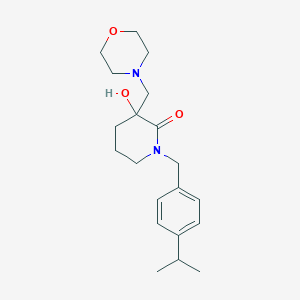
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used to treat various mental health disorders such as obsessive-compulsive disorder (OCD), depression, and panic disorder. Clomipramine was first synthesized in the early 1960s and has been widely used since then due to its efficacy in treating mental health disorders.
作用机制
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to an increased activation of postsynaptic receptors, which in turn leads to the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. This compound has also been found to have anticholinergic effects, which can lead to side effects such as dry mouth, blurred vision, and constipation.
实验室实验的优点和局限性
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine on the brain. However, this compound also has limitations for lab experiments. It has a relatively low selectivity for serotonin and norepinephrine transporters, which can lead to off-target effects. Additionally, this compound has a long half-life, which can make it difficult to study the acute effects of the drug.
未来方向
There are several future directions for the study of 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide. One area of research is the development of more selective serotonin and norepinephrine reuptake inhibitors that have fewer side effects than this compound. Another area of research is the development of new drugs that target other neurotransmitter systems, such as the dopamine system, for the treatment of mental health disorders. Finally, there is a need for more research on the long-term effects of this compound on the brain and body.
合成方法
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide is synthesized by starting with 3-chloroaniline, which is reacted with 3-hydroxybenzaldehyde in the presence of a reducing agent to form the intermediate 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanenitrile. The nitrile group is then reduced to form the amine group, and the resulting compound is acylated with N-methylpropanoyl chloride to form this compound.
科学研究应用
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide has been extensively studied for its efficacy in treating mental health disorders such as OCD, depression, and panic disorder. It has been found to be effective in reducing the symptoms of these disorders and improving the quality of life of patients. This compound has also been studied for its potential use in treating other disorders such as chronic pain, irritable bowel syndrome, and premature ejaculation.
属性
IUPAC Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-18-16(20)10-14(11-5-4-6-12(19)9-11)13-7-2-3-8-15(13)17/h2-9,14,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTBJHYYRUUDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=CC(=CC=C1)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5969194.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-hydroxy-3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B5969197.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5969205.png)
![(2-{[2-(benzyloxy)-5-bromobenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5969206.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5969218.png)

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5969229.png)
![5-[4-(diethylamino)benzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969252.png)
![3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5969256.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-methylphenyl)acetamide](/img/structure/B5969258.png)
![1-(2-chlorobenzyl)-N-[2-(4-hydroxy-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969262.png)
